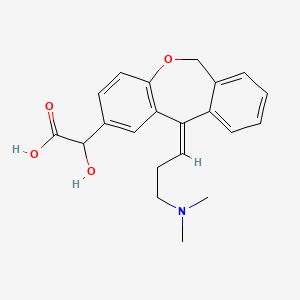

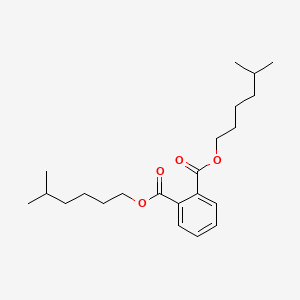

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Esters are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including transesterification, which is the conversion of one ester to another via exchange of the alkoxy (OR) groups .Physical And Chemical Properties Analysis

Esters are common solvents and many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . The physical differences observed between a fat (like butter) and an oil (like sunflower oil) are due to differences in melting points of the mixture of esters they contain .Aplicaciones Científicas De Investigación

Esters: General Overview

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . They are produced by the reaction of acids with alcohols .

Applications of Esters

Esters occur widely in nature and have various applications:

Fragrances and Flavors

Unlike carboxylic acids, esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .

Fats and Oils

Fats and vegetable oils are esters of long-chain fatty acids and glycerol .

Phosphoric Acid Esters

Esters of phosphoric acid are of the utmost importance to life .

Cosmetics and Pharmaceuticals

Some esters from rapeseed and linseed oils with longer hydrophilic chains have been evaluated for their applicability in cosmetic or pharmaceutical preparations .

Surfactants

Ethoxylated products of fatty acid esters, which could potentially include “Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester”, have been studied for their use as surfactants . Surfactants are used in many industrial processes and everyday goods due to their characteristic chemical structure and physicochemical properties . The global surfactant market was valued at $41.3 billion in 2019 and is expected to reach $58.5 billion by 2027 .

Cosmetic or Pharmaceutical Preparations

Methyl and ethyl ester oxyethylates from rapeseed and linseed oils with longer hydrophilic chains have been evaluated for their applicability in cosmetic or pharmaceutical preparations . This suggests that other esters with similar properties, such as “Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester”, might also have potential applications in these areas.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . While this specific reaction might not directly involve “Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester”, it’s possible that similar compounds could be used in this type of reaction.

Peptide Nucleic Acid Oligonucleotide Conjugates

Peptide nucleic acid oligonucleotide conjugates are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors . Efficient synthesis methods for these compounds could potentially involve esters like “Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester”.

Safety And Hazards

Direcciones Futuras

The global surfactant market, which includes esters, was valued at $41.3 billion in 2019 and is expected to reach $58.5 billion by 2027 . The dynamic increase in the production of non-ionic surfactants is related to the increased demand for raw materials for the production of liquid detergents, where ethoxylates are proved to be the most suitable .

Propiedades

IUPAC Name |

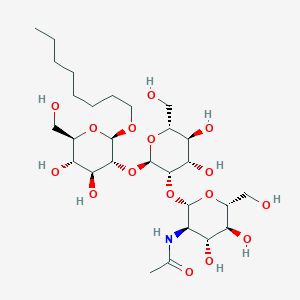

methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUJLFAVAPQNV-AXDSSHIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NCCCCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747726 |

Source

|

| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate | |

CAS RN |

103954-36-5 |

Source

|

| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.